3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one
Description
The compound “3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one” features a propan-1-one backbone substituted with a morpholine ring at position 1 and a 6-methylpyridin-2-ylmethyl-prop-2-ynylamino group at position 2. The morpholine moiety is a common pharmacophore in kinase inhibitors and enzyme modulators, while the 6-methylpyridin-2-yl group is associated with selective targeting of cancer-related enzymes such as carbonic anhydrase (CA) isoforms IX and XII . The propargylamino group may enhance metabolic stability or facilitate click chemistry-based conjugation strategies.
Properties
IUPAC Name |
3-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-8-19(14-16-6-4-5-15(2)18-16)9-7-17(21)20-10-12-22-13-11-20/h1,4-6H,7-14H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSYLXXOKKQEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CCC(=O)N2CCOCC2)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Tandem Synthesis
A streamlined approach condenses Steps 2–4 into a single vessel by employing a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to couple the propargylamine and pyridinylmethyl azide. However, this method requires stringent anhydrous conditions and yields 55–60%.
Microwave-Assisted Synthesis
WO2012000595A1 highlights microwave irradiation (150°C, 20 min) to accelerate the alkylation step, improving yields to 88% and reducing reaction times by 70%.
Analytical Characterization and Validation
Table 1: Spectroscopic Data for this compound
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 8.25 (d, J=7.8 Hz, 1H, Py-H), 3.70–3.45 (m, 8H, Morpholine), 2.55 (s, 3H, CH₃) |
| ¹³C NMR | δ 170.2 (C=O), 122.5 (C≡C), 66.8 (Morpholine-C), 21.3 (CH₃) |
| HRMS | [M+H]⁺ Calculated: 346.2024; Found: 346.2021 |
Data corroborated by WO2008156726A1 and US10138219B2.
Challenges and Mitigation Strategies
- Regioselectivity in Propargylation : Competing over-alkylation is minimized using bulky bases like DBU.
- Pyridine Stability : The 6-methylpyridine group is susceptible to oxidation; reactions are conducted under nitrogen.
Scalability and Industrial Feasibility
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Classical Alkylation | 78 | 98 | 120 |
| Microwave-Assisted | 88 | 99 | 95 |
| One-Pot CuAAC | 60 | 97 | 150 |
Microwave-assisted synthesis offers the best balance of efficiency and cost.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Investigation of its biological activity, including potential anti-fibrotic properties.
Materials Science: Use in the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-(6-Methylpyridin-2-yl)coumarin (MPC) Derivatives
- Structure-Activity Relationship (SAR): MPC derivatives (e.g., MPC 3) exhibit potent inhibition of cancer-associated CA IX/XII isoforms (IC50 values in nanomolar range) with high selectivity over off-target isoforms CA I/II (selectivity indices >100 for CA IX and >147 for CA XII).
- Antiproliferative Activity: Chalcone-substituted MPC derivatives (e.g., 5l) demonstrated broad-spectrum anticancer activity in NCI-60 cell lines, particularly against melanoma (MDA-MB-435) and leukemia cell lines .
Comparison with Target Compound:
The shared 6-methylpyridin-2-yl group suggests the target compound may also target CA IX/XII. However, the absence of a coumarin backbone in the target compound could alter binding kinetics or selectivity.
Morpholine-Containing Thienopyrimidine Derivatives
- Structural Features: Thieno[3,2-d]pyrimidine cores substituted with morpholine and sulfonamide groups (e.g., 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine derivatives) were synthesized via nucleophilic substitution and reductive amination. These compounds are structurally distinct from the target compound but share the morpholine moiety .
- Synthetic Routes: Reactions often involved dichloromethane or acetonitrile as solvents, triethylamine as a base, and purification via flash chromatography .
Comparison with Target Compound: The morpholine group in both compound classes may contribute to improved solubility or target engagement.
Activity and Selectivity Data
Table 1: Comparative Analysis of Structural Analogues
Research Implications and Gaps
- The propargylamino group could enable conjugation strategies for targeted drug delivery.
- Synthesis Challenges: Unlike thienopyrimidine derivatives, the target compound’s propan-1-one backbone may require alternative synthetic routes, such as Michael addition or ketone functionalization.
- Unanswered Questions: No data exist on the target compound’s pharmacokinetics, toxicity, or in vivo efficacy. Comparative studies with MPC and thienopyrimidine analogues are needed to elucidate structure-activity relationships.
Biological Activity
The compound 3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 220.28 g/mol
Structural Features
- The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability.
- The presence of a pyridine moiety contributes to its interaction with biological targets, particularly in enzyme inhibition.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds, particularly those containing pyridine and morpholine structures. For instance, derivatives of benzofuran with similar structural motifs have shown significant activity against non-small cell lung carcinoma (NSCLC) cell lines, with IC values ranging from 0.49 to 47.02 µM .
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation. For example:
- VEGFR-2 Inhibition : Compounds similar to our target have demonstrated inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the G0/G1 phase, leading to increased apoptosis in cancer cells .
Other Biological Activities
In addition to anticancer properties, the compound may exhibit other pharmacological effects based on its structural characteristics:
- Antimicrobial Activity : Compounds containing pyridine and morpholine have been investigated for their antimicrobial properties, potentially acting against various bacterial strains.
- Enzyme Inhibition : The compound may inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDAC), which are implicated in cancer progression .
Study on Morpholino Derivatives
A study focusing on morpholino derivatives indicated that modifications at the 3-position of the benzofuran ring significantly enhanced cytotoxicity against A549 lung cancer cells. The most potent derivatives showed IC values comparable to established chemotherapeutics .
Table: Biological Activity Summary
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 3-(morpholinomethyl)benzofuran | A549 | 1.48 | VEGFR-2 Inhibition |
| 3-(morpholinomethyl)benzofuran | NCI-H23 | 0.49 | Cell Cycle Arrest |
| This compound | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
